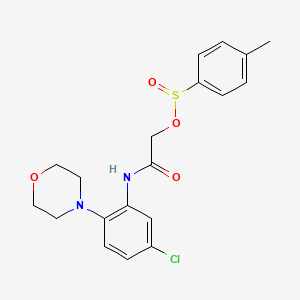

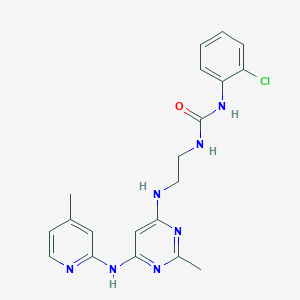

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N6-bis(4-(2,4-dimethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment. In Synthesis Method: BPTES was first synthesized in 2010 by a group of researchers at the University of California, San Francisco (UCSF). The synthesis method involves the reaction of 2,6-pyridinedicarboxylic acid, thionyl chloride, and 2,4-dimethoxybenzylamine to form the intermediate compound, which is then reacted with 4-(2-aminothiazol-4-yl)phenylboronic acid to yield BPTES. Scientific Research Application: BPTES has been extensively studied for its potential as a therapeutic target for cancer treatment. GLS is overexpressed in many cancer cells, and its inhibition has been shown to reduce cancer cell proliferation and induce cell death. BPTES has been shown to be effective in inhibiting GLS in various cancer cell lines, including breast, lung, and prostate cancer cells. Mechanism of Action: BPTES binds to the active site of GLS, thereby inhibiting its activity. GLS inhibition leads to a decrease in glutamate production, which is essential for cancer cell survival. This results in an increase in reactive oxygen species (ROS) and a decrease in ATP production, ultimately leading to cancer cell death. Biochemical and Physiological Effects: BPTES has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, BPTES has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Advantages and Limitations for Lab Experiments: BPTES is a potent and selective inhibitor of GLS, making it an ideal tool for studying the role of GLS in cancer cells. However, BPTES has poor solubility in water, which can make it difficult to use in certain experimental setups. In addition, BPTES has a short half-life, which can limit its effectiveness in vivo. Future Directions: There are several future directions for BPTES research. One area of interest is the development of more potent and selective GLS inhibitors. Another area of interest is the identification of biomarkers that can predict which cancer patients will respond to GLS inhibition. Finally, there is interest in exploring the potential of combining GLS inhibitors with other cancer treatments, such as immunotherapy. In conclusion, BPTES is a small molecule inhibitor that targets GLS and has shown promise as a therapeutic target for cancer treatment. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research in the field of cancer biology.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Studies have developed new polymers and polyamides incorporating pyridine moieties, showcasing applications in materials science. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides through a direct polycondensation reaction involving derivatives of aromatic diamines and a pyridine-containing monomer, revealing high yield and solubility in polar solvents, as well as notable thermal properties (Faghihi & Mozaffari, 2008). This suggests potential for fabricating materials with enhanced thermal stability and solubility characteristics.

Catalytic Activities

Research into multidentate nitrogen ligands and their palladium complexes has shown significant catalytic activities in Suzuki–Miyaura cross-coupling reactions. Yang et al. (2012) synthesized and characterized six multidentate nitrogen ligands, demonstrating that their palladium complexes catalyze Suzuki–Miyaura cross-coupling with high turnover numbers, highlighting potential applications in organic synthesis and pharmaceutical manufacturing (Yang et al., 2012).

Environmental Remediation

A study by Zargoosh et al. (2015) focused on the removal of heavy metals from industrial wastes using a novel magnetic nanoadsorbent synthesized from N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide. The research demonstrated effective removal of Zn2+ and Cd2+ ions, showcasing the compound's utility in environmental remediation (Zargoosh et al., 2015).

Antimicrobial Applications

Anuroop Kumar et al. (2020) synthesized a ligand based on pyridine dicarboxamide and studied its complexes with metals for antimicrobial activity. The complexes exhibited moderate activity against bacterial strains, indicating potential in developing new antimicrobial agents (Anuroop Kumar et al., 2020).

Structural and Thermal Properties

Research has also focused on the synthesis and characterization of novel polyimides derived from pyridine-containing monomers, revealing insights into their structural and thermal properties. Wang et al. (2006) synthesized a series of polyimides showing solubility in aprotic solvents and outstanding thermal stability, pointing to their usefulness in high-performance materials applications (Wang et al., 2006).

Propiedades

IUPAC Name |

2-N,6-N-bis[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O6S2/c1-37-16-8-10-18(24(12-16)39-3)22-14-41-28(31-22)33-26(35)20-6-5-7-21(30-20)27(36)34-29-32-23(15-42-29)19-11-9-17(38-2)13-25(19)40-4/h5-15H,1-4H3,(H,31,33,35)(H,32,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXUCLUJGQLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=C(C=C(C=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)

![4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2730580.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)

![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)